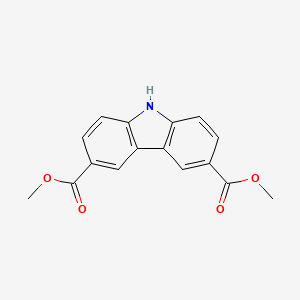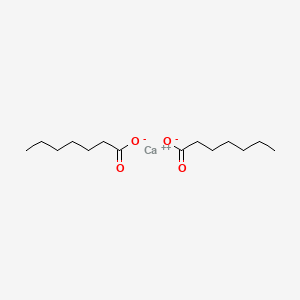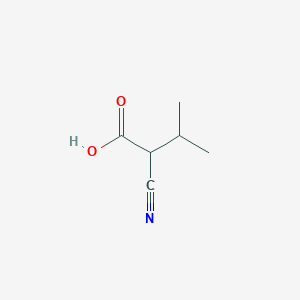
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one
Übersicht
Beschreibung
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one typically involves the use of Grignard reagents and aldehydes. One common method includes the reaction of isopropylmagnesium bromide with 8-methylnona-6,8-dien-2-one under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation and subsequent dehydrogenation steps to achieve the desired diene structure. The use of palladium or platinum catalysts is common in these processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the diene system, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one serves as a building block for the synthesis of more complex molecules. Its diene system makes it a valuable intermediate in Diels-Alder reactions.
Biology and Medicine: The compound’s derivatives have shown potential in pharmaceutical research, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: In material science, this compound is used in the synthesis of polymers and resins, contributing to the production of high-performance materials.
Wirkmechanismus
The mechanism of action of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diene system allows it to participate in cycloaddition reactions, forming stable adducts with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness: (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its diene system, in particular, makes it a versatile intermediate in organic synthesis, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
2278-53-7 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+ |
InChI-Schlüssel |
PQDRXUSSKFWCFA-SOFGYWHQSA-N |
SMILES |
CC(C)C(CCC(=O)C)C=CC(=C)C |
Isomerische SMILES |
CC(C)C(CCC(=O)C)/C=C/C(=C)C |
Kanonische SMILES |
CC(C)C(CCC(=O)C)C=CC(=C)C |
Siedepunkt |
238.00 °C. @ 760.00 mm Hg |
Dichte |
0.846-0.852 |
Key on ui other cas no. |
2278-53-7 |
Physikalische Beschreibung |
Clear yellow liquid; Fruity melon-like aroma |
Löslichkeit |
Insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)





